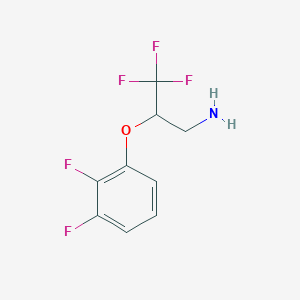
2-(2,3-Difluoro-phenoxy)-3,3,3-trifluoro-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Difluoro-phenoxy)-3,3,3-trifluoro-propylamine is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluoro-phenoxy)-3,3,3-trifluoro-propylamine typically involves the reaction of 2,3-difluorophenol with 3,3,3-trifluoropropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluoro-phenoxy)-3,3,3-trifluoro-propylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of difluorophenoxy-trifluoropropyl ketones or carboxylic acids.
Reduction: Formation of difluorophenoxy-trifluoropropyl alcohols or amines.
Substitution: Formation of various substituted phenoxy-trifluoropropylamines.
Scientific Research Applications
2-(2,3-Difluoro-phenoxy)-3,3,3-trifluoro-propylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluoro-phenoxy)-3,3,3-trifluoro-propylamine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to target proteins and enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Difluoro-phenoxy)acetonitrile
- 3-(2,3-Difluoro-phenoxy)propanenitrile
- 2-(2,3-Difluoro-phenoxy)-2-phenyl-ethylamine
Uniqueness
2-(2,3-Difluoro-phenoxy)-3,3,3-trifluoro-propylamine stands out due to its trifluoropropylamine moiety, which imparts unique chemical and biological properties. The presence of multiple fluorine atoms enhances its stability, reactivity, and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C9H8F5NO |
|---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
2-(2,3-difluorophenoxy)-3,3,3-trifluoropropan-1-amine |
InChI |
InChI=1S/C9H8F5NO/c10-5-2-1-3-6(8(5)11)16-7(4-15)9(12,13)14/h1-3,7H,4,15H2 |
InChI Key |
GAGWWZIUTXXIPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OC(CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


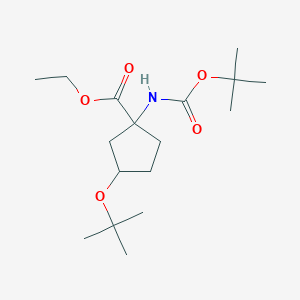
![4-methyl-6,7-dihydro-4H-thieno[3,2-b]azepine-5,8-dione](/img/structure/B14866485.png)


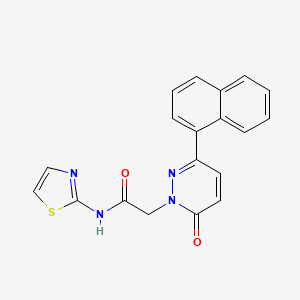
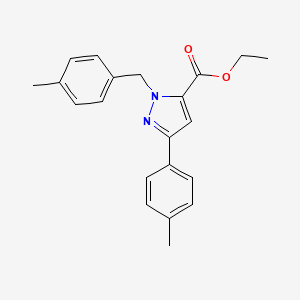
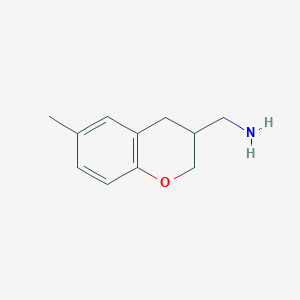
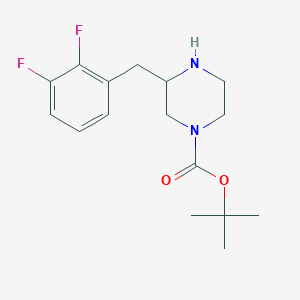
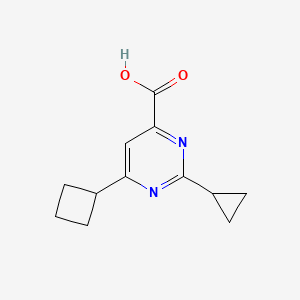
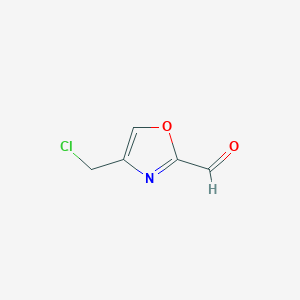
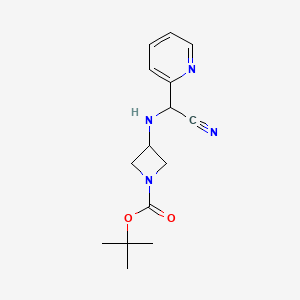
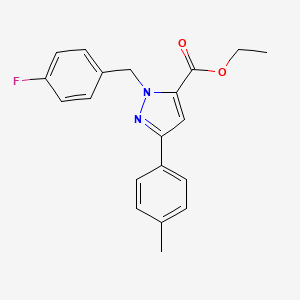
![[3-(1H-Indol-3-ylmethyl)-5-oxo-piperazin-1-YL]-acetic acid](/img/structure/B14866560.png)

